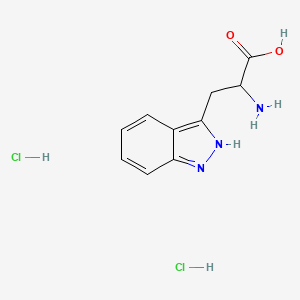

2-amino-3-(1H-indazol-3-yl)propanoicaciddihydrochloride

Description

2-Amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring an indazole heterocycle. Indazole is a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The compound’s structure includes an amino group at the α-position of the propanoic acid backbone and a 1H-indazol-3-yl substituent at the β-position, with two hydrochloride counterions.

Properties

Molecular Formula |

C10H13Cl2N3O2 |

|---|---|

Molecular Weight |

278.13 g/mol |

IUPAC Name |

2-amino-3-(2H-indazol-3-yl)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C10H11N3O2.2ClH/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9;;/h1-4,7H,5,11H2,(H,12,13)(H,14,15);2*1H |

InChI Key |

DMZQQLGVEKOSIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride generally involves two key stages:

- Construction of the indazole ring system or functionalized indazole derivatives.

- Coupling of the indazole moiety to the amino acid backbone , typically a propanoic acid derivative bearing an amino group.

The final step involves conversion to the dihydrochloride salt to improve stability and solubility.

Preparation of the Indazole Moiety

Indazole synthesis is well-documented and typically achieved by:

Cyclization of hydrazines with appropriate keto or aldehyde precursors : Hydrazine hydrate reacts with substituted cyclohexanones or keto-aldehydes under acidic or neutral conditions to form indazole derivatives. For example, hydrazine hydrate treatment of substituted cyclohexanones in methanol under reflux yields multi-substituted indazole scaffolds with good yields (around 65%).

Tautomeric considerations : The 1H-indazole tautomer is generally more stable and predominant under synthetic conditions, as confirmed by NMR spectral data (1H, 13C, 14N, and 15N NMR). This tautomeric stability is crucial for ensuring the correct indazole form in the final compound.

Coupling to the Amino Acid Backbone

The amino acid portion, specifically the 2-amino-3-propanoic acid skeleton, is introduced via:

Amino group protection and activation : Protecting groups such as tert-butyloxycarbonyl (Boc) anhydride are commonly used to protect the amino group during coupling reactions to prevent side reactions. After protection, the carboxylic acid or its activated derivative (e.g., acid chloride or ester) is coupled with the indazole-containing intermediate.

Coupling reactions : Peptide coupling reagents or carbodiimides (e.g., EDC, DCC) facilitate the formation of the amide bond between the indazole moiety and the amino acid derivative. This step is critical to ensure high yield and purity of the target compound.

Salt Formation: Dihydrochloride Preparation

The final compound is converted into its dihydrochloride salt by:

- Treatment with hydrochloric acid : The free base form of 2-amino-3-(1H-indazol-3-yl)propanoic acid is dissolved in an appropriate solvent (e.g., ethanol or water), then treated with an excess of hydrochloric acid to precipitate the dihydrochloride salt. This salt form enhances the compound’s stability and water solubility, which is beneficial for handling and biological applications.

Characterization and Purity Assessment

The synthesized compound is characterized by:

Spectroscopic methods : FTIR, 1H NMR, 13C NMR, and mass spectrometry confirm the structure and purity. For example, characteristic IR absorptions include NH stretching (~3300 cm⁻¹) and carboxylic acid C=O stretching (~1700 cm⁻¹). NMR chemical shifts correspond to indazole protons and amino acid backbone signals.

Purity : Typically, the compound is obtained with purity around 95%, suitable for research applications.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Indazole ring formation | Hydrazine hydrate, substituted cyclohexanone, MeOH, reflux | Multi-substituted indazole intermediates, ~65% yield | Reaction monitored by TLC; purified by filtration |

| Amino group protection | Boc anhydride, base (e.g., triethylamine) | Boc-protected amino acid derivative | Prevents side reactions during coupling |

| Coupling reaction | Carbodiimide (EDC/DCC), coupling in DMF or DCM | Amide bond formation, high yield | Ensures attachment of indazole to amino acid |

| Deprotection and salt formation | Acidic treatment with HCl in ethanol or water | Dihydrochloride salt precipitate | Enhances solubility and stability |

| Characterization | FTIR, 1H NMR, 13C NMR, MS | Confirmed structure and purity | Purity ~95% |

Research Outcomes and Applications

- The synthetic route yields a compound with confirmed structure and high purity, suitable for pharmaceutical and biochemical research.

- The indazole moiety confers significant biological activity potential, including antimicrobial and enzyme inhibition properties, as demonstrated in related indazole derivatives.

- The dihydrochloride salt form ensures enhanced handling properties for further biological testing.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid, while reduction may yield 2-amino-3-(1H-indazol-3-yl)propanol .

Scientific Research Applications

2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

The provided evidence focuses on imidazole-containing analogs rather than indazole derivatives. Below, we compare these structurally related compounds, emphasizing substituent positions, molecular modifications, and physicochemical properties.

Structural and Functional Differences

(a) Heterocycle Core

- Indazole vs. Imidazole: Indazole (bicyclic) introduces greater rigidity and aromaticity compared to imidazole (monocyclic). This difference may influence solubility, stability, and receptor-binding interactions.

- Substituent Position : The indazol-3-yl group differs from imidazol-4-yl or imidazol-5-yl in electronic and steric effects due to nitrogen placement within the ring.

(b) Backbone Modifications

- Hydrochloride Salts: The target compound is a dihydrochloride salt, enhancing water solubility. describes L-histidine monohydrochloride monohydrate (single HCl, one water molecule), while features a dihydrochloride salt of an imidazol-4-yl analog. Dihydrochloride salts generally exhibit higher solubility than monohydrochlorides .

- Ester Derivatives : details a methyl ester (C7H12ClN3O2), which reduces polarity and may improve membrane permeability compared to free carboxylic acids .

(c) Stereochemistry

- The (S)-configuration is specified in , critical for biological activity in chiral compounds.

Physicochemical and Regulatory Data

Key Observations:

Esterification : Methyl esters (e.g., CAS 5619-10-3) increase lipophilicity, which may enhance bioavailability but reduce aqueous solubility .

Hydration: Monohydrate forms (e.g., CAS 5934-29-2) can affect hygroscopicity and thermal stability .

Biological Activity

2-Amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride is a compound that combines an indazole ring with an amino acid structure, suggesting potential biological activity. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

The compound exhibits biological activity primarily through its interaction with various molecular targets. It has been shown to inhibit cell growth by blocking the G0–G1 phase of the cell cycle, which is crucial for cellular proliferation. This mechanism suggests potential applications in cancer therapy, where controlling cell division is essential.

Antiproliferative Effects

Research indicates that 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride possesses antiproliferative properties. In vitro studies have demonstrated that it can reduce the viability of various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, indicating potential use in treating infections. The specific mechanisms of action against microbial targets are still under investigation and warrant further exploration .

Neuroprotective Properties

Emerging evidence suggests that this compound may exhibit neuroprotective effects. It appears to influence neuronal signaling pathways and could potentially be beneficial in neurodegenerative diseases. The exact pathways involved remain to be fully elucidated .

Case Studies and Experimental Data

Several studies have focused on the biological effects of 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Reported antimicrobial activity against specific bacterial strains. |

| Study 3 | Suggested neuroprotective effects through modulation of neuronal signaling pathways. |

Comparative Analysis with Other Compounds

When compared to similar compounds, 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride shows distinct advantages in terms of potency and specificity against certain cancer cells and pathogens.

| Compound | Antiproliferative Activity | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|---|

| Compound A | Moderate | Low | None |

| Compound B | High | Moderate | Low |

| 2-Amino-3-(1H-Indazol-3-yl)Propanoic Acid Dihydrochloride | High | Moderate | Potential |

Therapeutic Potential

Given its biological activities, 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride is being investigated for:

- Cancer Treatment: As a potential chemotherapeutic agent targeting specific cancer types.

- Infectious Diseases: Development as an antimicrobial agent against resistant bacterial strains.

- Neurodegenerative Disorders: Exploration as a neuroprotective agent to mitigate neuronal damage.

Future Research Directions

Further research is needed to fully understand the pharmacodynamics and pharmacokinetics of this compound. Studies should focus on:

- Detailed mechanism elucidation for its antiproliferative and antimicrobial activities.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of structure-activity relationships to optimize its biological properties.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride?

- Methodology : Synthesis typically involves coupling indazole derivatives with protected amino acids, followed by deprotection and HCl salt formation. Critical steps include:

- Enantioselective synthesis : Use of chiral catalysts (e.g., L-proline derivatives) to control stereochemistry .

- Protecting groups : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions during indazole coupling .

- Reaction conditions : pH control (6.5–7.5) and low temperatures (0–4°C) to minimize racemization .

- Validation : Monitor reaction progress via TLC or HPLC with UV detection at 254 nm .

Q. How can researchers ensure purity and structural fidelity during purification?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) for separation of diastereomers .

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the hydrochloride salt with >98% purity .

- Characterization : Confirm structure via -NMR (e.g., indazole proton signals at δ 7.8–8.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the compound’s identity?

- Spectroscopy :

- FT-IR : Detect carboxylate (1700–1750 cm) and amine (3300–3500 cm) functional groups .

- -NMR : Verify the propanoic acid backbone (C=O at ~175 ppm) and indazole aromatic carbons .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this chiral compound?

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (80:20) and 0.1% diethylamine to resolve enantiomers .

- Circular Dichroism (CD) : Compare CD spectra to known standards; indazole’s π→π* transitions show distinct Cotton effects at 220–240 nm .

- Statistical analysis : Apply the Meyerhoffer rule to correlate ee with melting point depression .

Q. What strategies resolve contradictions in reported biological activity data?

- Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed journals, excluding non-validated sources (e.g., BenchChem) .

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to control for batch-to-batch variability .

- Structural analogs : Compare activity with derivatives (e.g., pyridine or pyrimidine-substituted analogs) to identify scaffold-specific effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina to simulate binding to indazole-recognizing receptors (e.g., kinases or GPCRs). Key parameters:

- Grid box centered on ATP-binding pockets (size: 25 Å) .

- Force fields (AMBER) to assess hydrogen bonding with indazole N-H groups .

- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability under physiological conditions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Continuous flow reactors : Improve yield (>85%) and reduce racemization by optimizing residence time (10–15 min) and temperature (25°C) .

- Byproduct management : LC-MS tracking of impurities (e.g., dehalogenated byproducts) during HCl salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.